ETHYL (2Z)-5-[4-(ACETYLOXY)PHENYL]-2-[(2-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
Ethyl 5-[4-(acetyloxy)phenyl]-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-5-[4-(ACETYLOXY)PHENYL]-2-[(2-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thiazoles, and pyrimidines. The reaction conditions may involve:
Condensation reactions: Using catalysts like piperidine or pyridine.
Cyclization reactions: Employing reagents such as phosphorus oxychloride (POCl3) or acetic anhydride.
Esterification: Using ethanol and acid catalysts to form the ethyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:
Continuous flow reactors: For better control over reaction parameters.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[4-(acetyloxy)phenyl]-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic or electrophilic substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Utilizing its unique chemical properties in material science.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-5-[4-(ACETYLOXY)PHENYL]-2-[(2-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzyme activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Other compounds in this class with similar structures.
Benzylidene derivatives: Compounds with benzylidene groups that exhibit similar reactivity.
Acetyloxyphenyl derivatives: Molecules with acetyloxyphenyl groups that share similar properties.
Uniqueness
Ethyl 5-[4-(acetyloxy)phenyl]-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H24N2O6S |
---|---|
Molecular Weight |
492.5g/mol |
IUPAC Name |
ethyl (2Z)-5-(4-acetyloxyphenyl)-2-[(2-methoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H24N2O6S/c1-5-33-25(31)22-15(2)27-26-28(23(22)17-10-12-19(13-11-17)34-16(3)29)24(30)21(35-26)14-18-8-6-7-9-20(18)32-4/h6-14,23H,5H2,1-4H3/b21-14- |
InChI Key |
DFCIABYLQODMIR-STZFKDTASA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)/C(=C/C4=CC=CC=C4OC)/S2)C |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)C(=CC4=CC=CC=C4OC)S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)C(=CC4=CC=CC=C4OC)S2)C |
Origin of Product |
United States |
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